molecular formula C22H17N7O2S B11288767 2-(2-{3-[(2-methyl-1H-benzimidazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl)-1H-isoindole-1,3(2H)-dione

2-(2-{3-[(2-methyl-1H-benzimidazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11288767
M. Wt: 443.5 g/mol
InChI Key: SKAYGTFDBYQTEG-UHFFFAOYSA-N
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Description

2-(2-{3-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of benzodiazole, triazole, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{3-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and triazole intermediates, followed by their coupling with the isoindole derivative under controlled conditions. Common reagents include organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is essential to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-{3-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups.

Scientific Research Applications

2-(2-{3-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-{3-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{3-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 2-(2-{3-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Uniqueness

This compound is unique due to its specific combination of benzodiazole, triazole, and isoindole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N7O2S

Molecular Weight

443.5 g/mol

IUPAC Name

2-[2-[3-[(2-methylbenzimidazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H17N7O2S/c1-13-23-16-8-4-5-9-17(16)28(13)12-18-24-25-22-29(18)26-19(32-22)10-11-27-20(30)14-6-2-3-7-15(14)21(27)31/h2-9H,10-12H2,1H3

InChI Key

SKAYGTFDBYQTEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=NN=C4N3N=C(S4)CCN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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